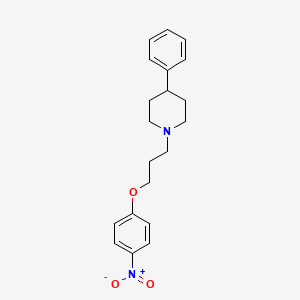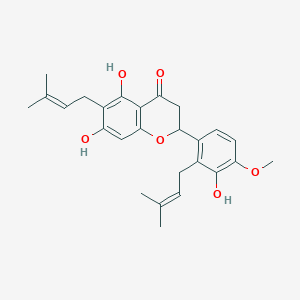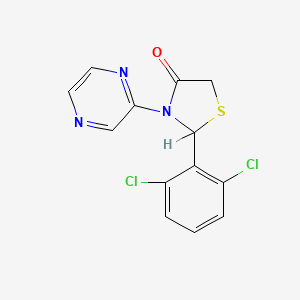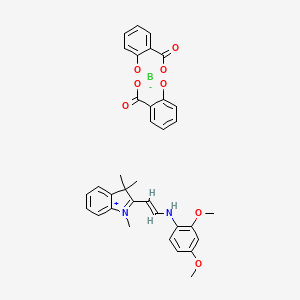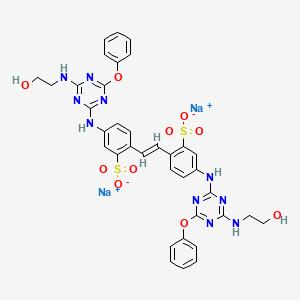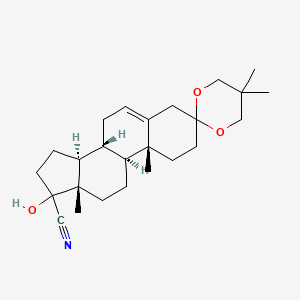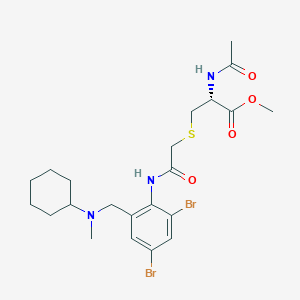
L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of multiple functional groups, including bromine atoms, an amide linkage, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester typically involves multiple steps:
Starting Materials: The synthesis begins with L-Cysteine and other precursor molecules such as 2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenylamine.
Acetylation: The L-Cysteine is acetylated to form N-acetyl-L-Cysteine.
Coupling Reaction: The acetylated L-Cysteine is then coupled with the dibromo-phenylamine derivative under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Esterification: Finally, the compound undergoes esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Optimization of Reaction Conditions: Temperature, pH, and solvent conditions are optimized for maximum yield.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Scale-Up: The reactions are scaled up from laboratory to industrial scale, ensuring consistency and quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety.
Reduction: Reduction reactions may target the bromine atoms or the carbonyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may yield various substituted derivatives.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science:
作用機序
The mechanism of action of L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For example, the presence of bromine atoms and amide linkages may enable it to bind to certain proteins, affecting their function.
類似化合物との比較
Similar Compounds
N-Acetyl-L-Cysteine: A simpler derivative of L-Cysteine with known antioxidant properties.
S-Substituted Cysteine Derivatives: Compounds with various substituents at the sulfur atom, studied for their diverse biological activities.
Uniqueness
L-Cysteine, N-acetyl-S-(2-((2,4-dibromo-6-((cyclohexylmethylamino)methyl)phenyl)amino)-2-oxoethyl)-, methyl ester is unique due to its complex structure, which includes multiple functional groups that confer specific chemical and biological properties
特性
CAS番号 |
97290-45-4 |
|---|---|
分子式 |
C22H31Br2N3O4S |
分子量 |
593.4 g/mol |
IUPAC名 |
methyl (2R)-2-acetamido-3-[2-[2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]anilino]-2-oxoethyl]sulfanylpropanoate |
InChI |
InChI=1S/C22H31Br2N3O4S/c1-14(28)25-19(22(30)31-3)12-32-13-20(29)26-21-15(9-16(23)10-18(21)24)11-27(2)17-7-5-4-6-8-17/h9-10,17,19H,4-8,11-13H2,1-3H3,(H,25,28)(H,26,29)/t19-/m0/s1 |
InChIキー |
YALTVVAYZZHMBU-IBGZPJMESA-N |
異性体SMILES |
CC(=O)N[C@@H](CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC |
正規SMILES |
CC(=O)NC(CSCC(=O)NC1=C(C=C(C=C1Br)Br)CN(C)C2CCCCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


